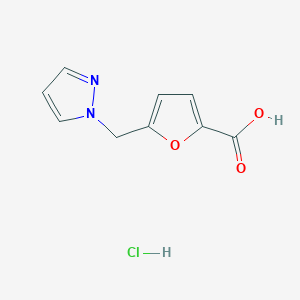

5-(1H-pyrazol-1-ylmethyl)furan-2-carboxylic acid hydrochloride

Description

Chemical Significance and Research Relevance

This compound represents a significant contribution to the field of heterocyclic chemistry, combining two important aromatic ring systems in a single molecular framework. The compound's molecular formula of C₉H₉ClN₂O₃ and molecular weight of 228.63 grams per mole positions it as a medium-sized organic molecule with considerable synthetic utility. The presence of both pyrazole and furan rings within the same structure creates unique electronic and steric properties that enhance its potential as a building block in organic synthesis.

The research relevance of this compound extends beyond its structural novelty to encompass its potential applications in medicinal chemistry. Pyrazole derivatives have been recognized as exhibiting a broad range of biological activities, including analgesic, antiviral, antihistaminic, antimicrobial, antitumor, insecticidal, fungicidal, antidepressant, antipyretic, antiinflammatory, and angiotensin converting enzyme inhibitory properties. The incorporation of the furan ring system adds additional pharmacological possibilities, as furan derivatives are known for their diverse biological activities and synthetic versatility.

The compound's significance is further emphasized by its availability from multiple commercial suppliers and its classification as a research chemical suitable for scientific research and development. The high purity levels maintained by suppliers, typically above 95%, indicate the compound's importance in precision synthetic applications. The growing interest in heterocyclic compounds containing multiple aromatic systems reflects the ongoing search for novel molecular scaffolds with enhanced biological activity and improved pharmacological properties.

Modern synthetic chemistry increasingly relies on compounds that can serve multiple roles, both as synthetic intermediates and as potential lead compounds for drug discovery. This compound exemplifies this dual functionality through its well-defined structural features and reactive functional groups. The carboxylic acid moiety provides opportunities for further chemical modification through standard organic transformations, while the heterocyclic rings offer possibilities for metal coordination and hydrogen bonding interactions.

Systematic Nomenclature and Structural Representation

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The name describes a furan ring system substituted at the 2-position with a carboxylic acid group and at the 5-position with a methylene bridge connecting to a pyrazole ring. The designation "1H-pyrazol-1-yl" specifically indicates that the pyrazole ring is attached through its nitrogen atom at position 1, while the "1H" notation specifies the tautomeric form of the pyrazole ring.

The structural representation reveals several key features that define the compound's chemical behavior and potential reactivity patterns. The furan ring contributes significant aromatic character, although its aromaticity is less pronounced than that of benzene, with a resonance energy of approximately 67 kilojoules per mole. This moderate aromaticity makes the furan ring more reactive toward electrophilic substitution reactions compared to benzene, while maintaining sufficient stability for synthetic manipulations.

The pyrazole ring system within the structure contributes additional complexity through its nitrogen-containing aromatic framework. Pyrazole exhibits unique electronic properties due to the presence of two nitrogen atoms in different chemical environments. The nitrogen atom at position 1 can participate in nucleophilic reactions and coordination chemistry, while the nitrogen at position 2 contributes a lone pair to the aromatic system, affecting the overall electron density distribution.

The methylene bridge connecting the two ring systems provides structural flexibility while maintaining conjugation possibilities between the aromatic systems. This linker group allows for conformational changes that can influence the compound's interaction with biological targets and its behavior in chemical reactions. The carboxylic acid functionality adds hydrophilic character to the molecule and provides a site for hydrogen bonding and ionic interactions.

The hydrochloride salt form significantly influences the compound's physical properties, particularly its solubility and stability characteristics. Salt formation typically enhances water solubility while improving crystallization properties and storage stability. The presence of the chloride counterion affects the compound's behavior in aqueous solutions and can influence its biological activity through ionic interactions.

Historical Context in Heterocyclic Chemistry

The historical development of heterocyclic chemistry provides essential context for understanding the significance of this compound within the broader landscape of organic chemistry research. The furan ring system has a particularly rich history, with its name deriving from the Latin "furfur," meaning bran, as furfural was initially produced from agricultural waste materials. The first furan derivative to be scientifically described was 2-furoic acid, identified by Carl Wilhelm Scheele in 1780, marking the beginning of systematic research into furan chemistry.

The subsequent discovery and characterization of furfural by Johann Wolfgang Döbereiner in 1831, followed by its detailed characterization by John Stenhouse nine years later, established furan chemistry as a legitimate area of scientific investigation. Heinrich Limpricht's preparation of furan itself in 1870 represented a milestone in heterocyclic synthesis, although his initial naming as "tetraphenol" reflected the limited understanding of aromatic heterocycles at that time.

Pyrazole chemistry emerged as a distinct field somewhat later, with Hans von Pechmann's classical synthesis method developed in 1898 representing a foundational contribution to pyrazole synthetic methodology. This classical approach involved the reaction of acetylene with diazomethane, demonstrating the potential for constructing nitrogen-containing aromatic systems through innovative synthetic strategies. The subsequent development of the Knorr-type reactions for pyrazole synthesis from 1,3-diketones and hydrazine provided more practical and versatile synthetic routes.

The evolution of synthetic methods for creating compounds containing both furan and pyrazole moieties represents a more recent development in heterocyclic chemistry. The synthesis of pyrazolylvinyl ketones from furan derivatives, as reported in contemporary literature, illustrates the ongoing innovation in this field. These synthetic approaches often employ mild reaction conditions and demonstrate high atom efficiency, reflecting modern principles of sustainable chemistry.

| Historical Milestone | Year | Contributor | Significance |

|---|---|---|---|

| First furan derivative description | 1780 | Carl Wilhelm Scheele | 2-furoic acid identification |

| Furfural discovery | 1831 | Johann Wolfgang Döbereiner | Furan chemistry foundation |

| Furan preparation | 1870 | Heinrich Limpricht | Pure furan synthesis |

| Classical pyrazole synthesis | 1898 | Hans von Pechmann | Pyrazole synthetic methodology |

The modern understanding of heterocyclic chemistry incorporates sophisticated concepts of aromaticity, electronic effects, and synthetic strategy that were unavailable to early researchers. The recognition that pyrazole derivatives exhibit broad ranges of biological activities has driven intensive research into new synthetic methods and structural modifications. Contemporary approaches to heterocyclic synthesis often focus on developing environmentally friendly methods that minimize waste and maximize efficiency.

The historical progression from simple heterocyclic compounds to complex multiring systems like this compound reflects the maturation of synthetic organic chemistry as a discipline. Modern synthetic strategies increasingly emphasize the design of compounds that combine multiple pharmacophores or functional groups within single molecular frameworks, maximizing the potential for biological activity while maintaining synthetic accessibility.

Properties

IUPAC Name |

5-(pyrazol-1-ylmethyl)furan-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3.ClH/c12-9(13)8-3-2-7(14-8)6-11-5-1-4-10-11;/h1-5H,6H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJLHYOLKTYXAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC2=CC=C(O2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its target in a similar manner.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound may affect the biochemical pathways related to these diseases .

Pharmacokinetics

The compound’s molecular weight (22863) suggests that it may have suitable properties for oral bioavailability .

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that this compound may have similar effects .

Biological Activity

5-(1H-pyrazol-1-ylmethyl)furan-2-carboxylic acid hydrochloride, with the CAS number 1305712-62-2, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 228.63 g/mol. The compound features a furan ring and a pyrazole moiety, which are known for their diverse biological activities.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to 5-(1H-pyrazol-1-ylmethyl)furan-2-carboxylic acid have been shown to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are associated with various cancers . A study demonstrated that certain pyrazole derivatives possess cytotoxic effects in breast cancer cell lines, particularly when combined with conventional chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been documented. Compounds in this class can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting their utility in treating inflammatory conditions .

Antibacterial Activity

Pyrazole derivatives have been explored for their antibacterial properties. Some studies report that these compounds can disrupt bacterial cell membranes, leading to cell lysis and death . This mechanism is critical for developing new antimicrobial agents.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of various enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : Certain compounds induce cell cycle arrest in cancer cells, preventing proliferation.

- Apoptosis Induction : Some studies indicate that these compounds can trigger apoptosis in malignant cells, contributing to their antitumor effects .

Study on Antitumor Activity

In a recent investigation, a series of pyrazole derivatives were synthesized and tested against breast cancer cell lines MCF-7 and MDA-MB-231. The results showed significant cytotoxicity, particularly when these compounds were used in combination with doxorubicin, indicating a synergistic effect that enhances therapeutic efficacy .

Anti-inflammatory Research

Another study focused on the anti-inflammatory properties of pyrazole derivatives demonstrated their ability to inhibit LPS-induced production of NO and TNF-α in vitro. This suggests their potential as therapeutic agents for inflammatory diseases .

Data Summary

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 228.63 g/mol. Its structure includes a furan ring and a pyrazole moiety, which are known for their bioactive properties. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a versatile candidate for various applications .

Medicinal Chemistry Applications

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antifungal or antibacterial properties. Many compounds containing furan rings have shown antimicrobial activities, indicating that this compound could be explored for potential therapeutic uses against infections.

- Anti-inflammatory Properties : The compound's interactions with specific enzymes or receptors involved in inflammatory processes are under investigation. Its unique functional groups may allow it to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Cancer Research : The ability of this compound to interact with biological targets suggests potential applications in cancer research. Compounds with similar structures have been investigated for their ability to inhibit tumor growth or induce apoptosis in cancer cells.

Biological Research Applications

- Binding Affinity Studies : Research is being conducted to understand how this compound binds to various biological targets. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic uses.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways or disease processes. Such inhibition could be beneficial in developing treatments for conditions like diabetes or cardiovascular diseases.

Synthetic Chemistry Applications

- Building Block in Synthesis : The compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications and derivatizations, enabling the creation of more complex molecules with desired properties .

- Electrophilic Aromatic Substitution : The electron-rich nature of the pyrazole ring allows it to participate in electrophilic aromatic substitution reactions, facilitating the synthesis of new derivatives that may possess enhanced biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 5-(1H-pyrazol-1-ylmethyl)furan-2-carboxylic acid hydrochloride include derivatives with variations in the heterocyclic substituent, linker group, or acid functionality. Below is a detailed comparison:

Structural Analog: 5-(1H-1,2,3-Triazol-1-ylmethyl)furan-2-carboxylic Acid

- Molecular Formula : C₈H₇N₃O₃

- Molecular Weight : 193.16 g/mol (free acid); 231.22 g/mol (hydrochloride salt, inferred)

- Key Differences: Replaces the pyrazole ring with a 1,2,3-triazole group, altering electronic properties and hydrogen-bonding capacity.

- Purity : 95% (commercial grade) .

Functional Analog: 5-{[(1-Methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic Acid Hydrochloride

- Molecular Formula : C₁₀H₁₁N₂O₃S·HCl

- Molecular Weight : 290.73 g/mol

- Key Differences: Substitutes pyrazole with a methyl-imidazole group and introduces a sulfur atom in the linker.

- Applications : Used in antimicrobial and antitumor research due to imidazole’s bioactivity .

Simplified Analog: 5-((Dimethylamino)methyl)furan-2-carboxylic Acid Hydrochloride

- Molecular Formula: C₈H₁₃NO₃·HCl

- Molecular Weight : 219.65 g/mol

- Key Differences: Replaces the heterocyclic pyrazole with a dimethylamino group. This reduces steric hindrance and increases basicity, favoring protonation at physiological pH .

- Applications : Explored in neurological drug development due to amine functionality .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Heterocycle Type | Key Functional Group | Purity |

|---|---|---|---|---|---|

| 5-(1H-Pyrazol-1-ylmethyl)furan-2-carboxylic acid HCl | C₉H₉N₂O₃·HCl (inferred) | 245.65 | Pyrazole | Carboxylic acid | ≥95% |

| 5-(1H-1,2,3-Triazol-1-ylmethyl)furan-2-carboxylic acid HCl | C₈H₇N₃O₃·HCl | 231.22 | 1,2,3-Triazole | Carboxylic acid | 95% |

| 5-{[(1-Methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid HCl | C₁₀H₁₁N₂O₃S·HCl | 290.73 | Imidazole | Thioether linker | Not specified |

| 5-((Dimethylamino)methyl)furan-2-carboxylic acid HCl | C₈H₁₃NO₃·HCl | 219.65 | Tertiary amine | Carboxylic acid | Not specified |

Stability and Commercial Availability

Preparation Methods

Synthesis of 5-(1H-pyrazol-1-ylmethyl)furan-2-carboxylic acid

Step 1: Synthesis of 5-(1H-pyrazol-1-ylmethyl)pyrazole derivative

- Reactants: Hydrazines, β-keto esters, and aldehydes.

- Reaction: Reflux of phenylhydrazine with β-keto esters or aldehydes under controlled conditions to form pyrazol-1-ylmethyl derivatives.

- Key Data: Elemental analysis, FTIR, NMR, and MS confirm structure.

Research Example:

A study reports the synthesis of pyrazol-1-ylmethyl derivatives via reflux of phenylhydrazine with β-keto esters, followed by purification through crystallization and column chromatography (see).

Step 2: Functionalization of the pyrazole core

- Reaction: The pyrazole derivative reacts with furan-2-carboxylic acid derivatives or activated intermediates (e.g., acid chlorides or anhydrides).

- Method: Coupling reactions facilitated by carbodiimide reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and HOBt.

- Outcome: Formation of the ester or acid linkage between the pyrazole and furan ring.

Research Data:

In one study, the coupling was achieved with high yields (~70-85%) using EDC/HOBt in dry solvents, with purification via recrystallization (see).

Step 3: Conversion to the hydrochloride salt

- Reaction: The free acid is dissolved in an appropriate solvent (e.g., ethanol or methanol) and treated with hydrochloric acid gas or concentrated HCl.

- Result: Crystallization of the hydrochloride salt, characterized by melting point and spectral data.

| Preparation Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Pyrazole formation | Hydrazine + β-keto ester | Reflux | 75-85% | Confirmed by NMR, MS |

| Coupling with furan-2-carboxylic acid | EDC/HOBt | Room temperature | 70-85% | Purified by recrystallization |

| Acidification to hydrochloride | HCl gas or concentrated HCl | Room temp | 80-90% | Confirmed by spectral data |

Alternative Route via Intermediate Derivatives

Recent patents and research (see,) describe alternative routes involving:

- Synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid as an intermediate.

- Subsequent methylation and functionalization steps.

- Use of safer reagents like ethyl chloroacetate for ester formation.

- Hydrolysis of esters to acids, followed by salt formation.

Example:

Hydrolysis of ester intermediates in aqueous acid, followed by neutralization with HCl to yield the hydrochloride salt.

Research Findings and Data Tables

Notes on Industrial and Laboratory Scale

- Solvent choice: Ethanol, methanol, or acetonitrile are preferred for their polarity and ease of removal.

- Purification: Crystallization remains the most common purification method, with chromatography used for complex mixtures.

- Yield optimization: Use of excess reagents, controlled temperature, and inert atmospheres improve yields.

Challenges and Considerations

- Selectivity: Ensuring selective formation of the desired pyrazole derivative without side reactions.

- Purity: Avoiding contamination from residual reagents or by-products.

- Scalability: Methods involving hazardous reagents like ethyl diazoacetate are less suitable for large-scale production.

Q & A

Q. What are the established synthetic routes for 5-(1H-pyrazol-1-ylmethyl)furan-2-carboxylic acid hydrochloride?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the furan-2-carboxylic acid backbone via cyclization or oxidation of furfural derivatives .

- Step 2 : Introduction of the pyrazole moiety through nucleophilic substitution or coupling reactions. For example, a methylene bridge (-CH₂-) can link the furan and pyrazole groups using reagents like formaldehyde derivatives under acidic conditions .

- Step 3 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol or acetone), followed by recrystallization for purity . Key Characterization Methods : NMR (¹H/¹³C) for structural confirmation, HPLC for purity (>97%), and mass spectrometry for molecular weight validation .

Q. How is the purity of this compound validated in academic research?

- Chromatography : Reverse-phase HPLC with UV detection at 254 nm is standard, using C18 columns and acetonitrile/water gradients .

- Elemental Analysis : Combustion analysis (C, H, N, Cl) to verify stoichiometry, with deviations ≤0.4% .

- Thermal Analysis : Melting point determination (e.g., 78–79°C for related pyrazole-carboxylic acids) to assess crystallinity .

Advanced Research Questions

Q. What challenges arise in crystallographic characterization of this compound, and how are they addressed?

- Challenges : Low crystallinity due to hygroscopicity or flexible substituents (e.g., pyrazole-methyl group) can complicate single-crystal X-ray diffraction .

- Solutions :

- Use slow vapor diffusion (e.g., ether into dichloromethane) to grow crystals.

- Optimize temperature (294 K) to stabilize crystal lattices, as demonstrated for analogous furan-carboxylic acids .

- Data Quality : Aim for R factors ≤0.05 and data-to-parameter ratios >10 to ensure reliability .

Q. How do structural modifications (e.g., substituents on pyrazole) impact physicochemical properties?

- Case Study : Replacing the pyrazole’s methyl group with bulkier substituents (e.g., isopropyl) increases hydrophobicity (logP +0.5) but may reduce aqueous solubility.

- Methodology :

- Computational modeling (DFT or MD simulations) predicts steric and electronic effects .

- Experimental validation via solubility assays in PBS (pH 7.4) and DMSO .

Q. What analytical contradictions exist in literature for related compounds?

- Contradiction 1 : Discrepancies in melting points for pyrazole-carboxylic acid derivatives (e.g., 78–79°C vs. 82–84°C) due to polymorphic forms .

- Resolution : Differential Scanning Calorimetry (DSC) identifies polymorph transitions, while PXRD distinguishes crystal phases .

- Contradiction 2 : Variability in NMR shifts (Δδ ±0.2 ppm) for methylene protons, attributed to solvent polarity or pH effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.